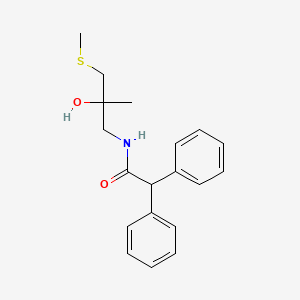

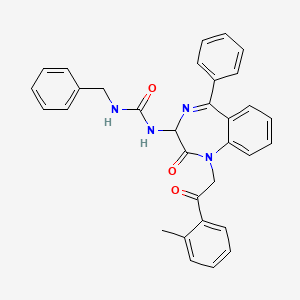

N-(5-(2,5-二甲基苯基)-1,3,4-噁二唑-2-基)-1-(噻吩-2-基磺酰)哌啶-4-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds containing 1,3,4-oxadiazole rings often involves the cyclization of hydrazides with carbon disulfide or carboxylic acids to form the characteristic five-membered heterocyclic ring. Piperidine derivatives are typically introduced through nucleophilic substitution reactions or coupling reactions, such as the Buchwald-Hartwig amination, involving halogenated precursors and piperidine moieties under the presence of a base and a palladium catalyst (Khalid et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds featuring 1,3,4-oxadiazole and piperidine units showcases diverse conformational possibilities due to the rotational freedom around single bonds and the potential for intramolecular hydrogen bonding. X-ray crystallography studies provide insights into the preferred conformations in the solid state, highlighting the impact of substituents on molecular geometry and packing arrangements in the crystal lattice (Wang et al., 2006).

Chemical Reactions and Properties

The chemical reactivity of such compounds often centers around the 1,3,4-oxadiazole ring and the piperidine nitrogen. The oxadiazole ring is electron-deficient, making it a locus for nucleophilic attacks, whereas the piperidine nitrogen can undergo quaternization, alkylation, or acylation, offering a versatile handle for further functionalization (Krasavin et al., 2014).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystallinity are influenced by the molecular structure's complexity and the nature of substituents. Compounds with 1,3,4-oxadiazole and piperidine segments generally exhibit moderate solubility in organic solvents, with melting points and crystallinity affected by the presence of substituents capable of forming hydrogen bonds or π-π stacking interactions (Sharma et al., 2016).

Chemical Properties Analysis

The chemical stability of these compounds, including their resistance to hydrolysis, oxidation, and thermal degradation, is a crucial consideration for their potential applications. The presence of the 1,3,4-oxadiazole ring confers a degree of stability towards hydrolysis, whereas the piperidine moiety can be sensitive to oxidative conditions. The overall stability is contingent on the specific substituents and their electronic and steric effects (Prabhuswamy et al., 2016).

科学研究应用

生物活性和化学合成

合成和生物评价

1,3,4-噁二唑衍生物,包括具有与查询化合物类似结构的化合物,已被合成并评估其生物活性。这些化合物是通过一系列步骤合成的,包括将有机酸转化为酯、肼酸酯,然后是5-取代-1,3,4-噁二唑-2-硫醇。最终的目标化合物是通过将这些硫醇与特定的磺酰哌啶衍生物在N,N-二甲基甲酰胺(DMF)和氢化钠的存在下反应制备的。这种合成路线对于制备具有潜在抑制酶活性(如丁酰胆碱酯酶(BChE))的化合物以及评估它们的分子对接研究以了解配体-BChE结合亲和力和在人类BChE蛋白的活性位点中的取向是至关重要(Khalid et al., 2016)。

抗菌和抗增殖活性

具有1,3,4-噁二唑基团的化合物已被研究其对致病的革兰氏阳性和阴性细菌以及念珠菌样致病真菌(如白念珠菌)的抗菌活性。一些衍生物显示出广谱抗菌活性和对特定细菌的强效活性。此外,这些化合物的抗增殖活性已针对各种癌细胞系进行评估,包括前列腺癌(PC3)、人类结肠癌(HCT-116)、人类肝细胞癌(HePG-2)、人类上皮细胞癌(HeLa)和人类乳腺癌(MCF7),一些化合物实现了最佳的抗增殖活性(Al-Wahaibi et al., 2021)。

化学性质和合成路线

合成和光谱分析

2-(5-(1-(苯磺酰)哌啶-4-基)-1,3,4-噁二唑-2-基硫)乙酰胺的N-取代衍生物的合成展示了1,3,4-噁二唑衍生物在生成具有不同生物活性的化合物方面的多功能性。这项研究展示了从苯磺酰氯与异尼龙乙酸乙酯的初始反应到目标化合物的最终合成的步骤,强调了现代光谱技术在阐明它们的结构中的作用。这些化合物还被筛选其抗菌活性,展示了它们作为抗微生物剂的潜力(Khalid et al., 2016)。

属性

IUPAC Name |

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O4S2/c1-13-5-6-14(2)16(12-13)19-22-23-20(28-19)21-18(25)15-7-9-24(10-8-15)30(26,27)17-4-3-11-29-17/h3-6,11-12,15H,7-10H2,1-2H3,(H,21,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCBBRJZOAJONJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2481697.png)

![N-(1,3-benzodioxol-5-ylmethyl)-7,8-diethoxy-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/no-structure.png)

![2-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2,4-difluorobenzyl)acetamide](/img/structure/B2481703.png)

![(2S)-2-[(3,5-dimethoxybenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2481708.png)

![N-(2-chlorophenyl)-5-[1-(hydroxyimino)ethyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B2481713.png)